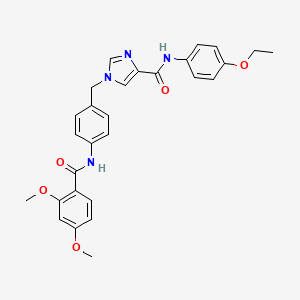
1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic derivative of imidazole, which has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O4
- Molecular Weight : 396.45 g/mol
Synthesis
The synthesis of this compound typically involves the coupling of an imidazole derivative with a benzamide moiety. The synthetic pathway may include steps such as:
- Formation of the imidazole ring.
- Amide coupling with the benzamide derivative.
- Purification through recrystallization or chromatography.
Anticancer Properties
Research has highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The compound is believed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. It may target the colchicine binding site on tubulin, similar to other known microtubule inhibitors.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.52 | Induces G2/M phase arrest |
| MDA-MB-231 | 0.74 | Apoptosis induction |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in murine models.
Case Studies
-
Study on Breast Cancer Cells :
- Researchers evaluated the compound's effects on MCF-7 and MDA-MB-231 cells.
- Results indicated significant G2/M phase arrest and increased apoptosis rates compared to control groups.
- Immunofluorescence staining revealed tubulin disruption, supporting the hypothesis that the compound acts as a microtubule destabilizer .
- Anti-inflammatory Assessment :
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of imidazole derivatives, revealing that modifications to the benzamide and ethoxyphenyl groups can significantly enhance biological activity.
Comparative Analysis of Related Compounds
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 1-(Diarylmethyl)-1H-1,2,4-triazole | Antiproliferative | 0.052 |
| Benzophenone derivatives | Microtubule destabilizing | Varies |
| Imidazole derivatives | Anti-inflammatory | Not specified |
Propriétés
IUPAC Name |
1-[[4-[(2,4-dimethoxybenzoyl)amino]phenyl]methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-4-37-22-11-9-21(10-12-22)31-28(34)25-17-32(18-29-25)16-19-5-7-20(8-6-19)30-27(33)24-14-13-23(35-2)15-26(24)36-3/h5-15,17-18H,4,16H2,1-3H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUIRZSRRPIQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














